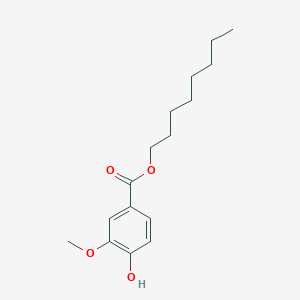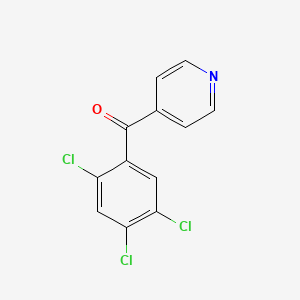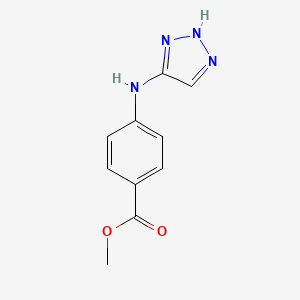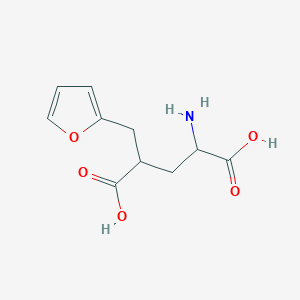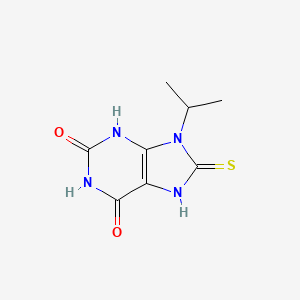
9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione is a chemical compound belonging to the purine family It is characterized by its unique structure, which includes a sulfanylidene group at the 8th position and a propan-2-yl group at the 9th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione typically involves the introduction of the sulfanylidene and propan-2-yl groups onto the purine core. One common method involves the reaction of a suitable purine precursor with a sulfanylidene reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a different purine derivative.
Substitution: The propan-2-yl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high pressure and temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can produce a purine derivative without the sulfanylidene group.
Applications De Recherche Scientifique
9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthine: A purine derivative with similar structural features but without the sulfanylidene and propan-2-yl groups.
Caffeine: A well-known xanthine derivative with stimulant properties.
Theobromine: Another xanthine derivative found in cocoa and chocolate.
Uniqueness
9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
7501-77-1 |
|---|---|
Formule moléculaire |
C8H10N4O2S |
Poids moléculaire |
226.26 g/mol |
Nom IUPAC |
9-propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2S/c1-3(2)12-5-4(9-8(12)15)6(13)11-7(14)10-5/h3H,1-2H3,(H,9,15)(H2,10,11,13,14) |
Clé InChI |
UEAPTZVVAQLIDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(C(=O)NC(=O)N2)NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


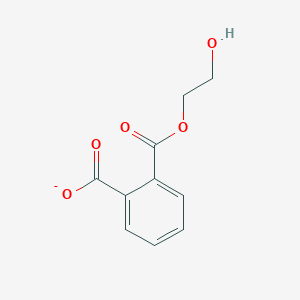
![[(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B13999845.png)
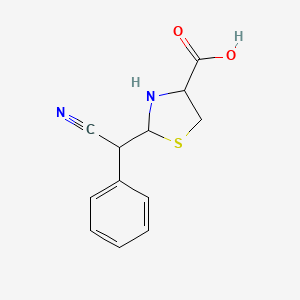
![N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13999854.png)
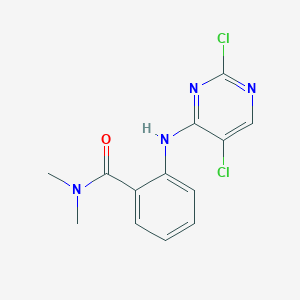
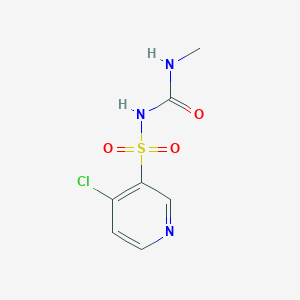
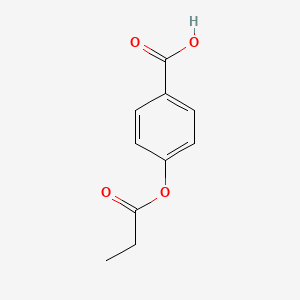
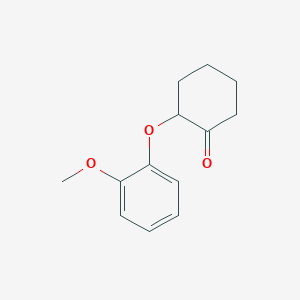
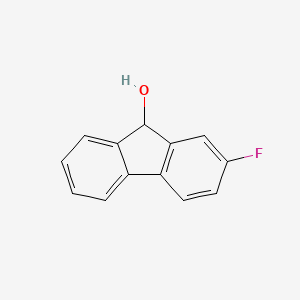
![N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B13999889.png)
